molecular formula C22H38BrN B14253638 N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide CAS No. 477782-20-0

N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide

Cat. No.: B14253638
CAS No.: 477782-20-0
M. Wt: 396.4 g/mol
InChI Key: AZMZPXMLJLXDSO-UHFFFAOYSA-M
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Description

N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various scientific research applications due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide typically involves the reaction of 4-ethenylphenylbutyl bromide with N,N-dimethyloctan-1-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The bromide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted quaternary ammonium compounds.

Scientific Research Applications

N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide involves its interaction with specific molecular targets. As a quaternary ammonium compound, it can interact with cell membranes, leading to disruption of membrane integrity and function. This interaction is often mediated through electrostatic interactions between the positively charged nitrogen atom and negatively charged components of the cell membrane.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Ethenylphenyl)acetamide: Another compound with a similar structure but different functional groups.

    tert-Butyl (4-ethynylphenyl)carbamate: A compound with a similar backbone but different substituents.

Uniqueness

N-[4-(4-Ethenylphenyl)butyl]-N,N-dimethyloctan-1-aminium bromide is unique due to its specific quaternary ammonium structure, which imparts distinct chemical and biological properties

Properties

CAS No.

477782-20-0

Molecular Formula

C22H38BrN

Molecular Weight

396.4 g/mol

IUPAC Name

4-(4-ethenylphenyl)butyl-dimethyl-octylazanium;bromide

InChI

InChI=1S/C22H38N.BrH/c1-5-7-8-9-10-12-19-23(3,4)20-13-11-14-22-17-15-21(6-2)16-18-22;/h6,15-18H,2,5,7-14,19-20H2,1,3-4H3;1H/q+1;/p-1

InChI Key

AZMZPXMLJLXDSO-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCC1=CC=C(C=C1)C=C.[Br-]

Origin of Product

United States

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